1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its complex structural architecture. The molecular formula has been definitively established as C₉H₁₂BrNO₃S, indicating the presence of nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 294.17 grams per mole, as confirmed by computational analysis using standard atomic weights.
The structural nomenclature reveals several key functional components that define the compound's chemical identity. The methanesulfonamide portion of the molecule contains the sulfonyl group (-SO₂-) attached to a methylene carbon bearing the bromine substituent. The nitrogen atom of the sulfonamide group is connected to a 4-methoxyphenylmethyl group, which consists of a benzyl unit substituted with a methoxy group at the para position relative to the methylene attachment point. This systematic naming approach ensures unambiguous identification of the compound across various chemical databases and research contexts.
The compound's Chemical Abstracts Service registry number has been assigned as 1444100-44-0, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the simplified form 1-bromo-N-(4-methoxybenzyl)methanesulfonamide, which maintains chemical accuracy while offering a more concise representation. The International Chemical Identifier string for this compound is 1S/C9H12BrNO3S/c1-14-9-4-2-8(3-5-9)6-11-15(12,13)7-10/h2-5,11H,6-7H2,1H3, providing a standardized method for computational representation and analysis.
Three-Dimensional Conformational Analysis
The three-dimensional structure of this compound exhibits significant conformational complexity due to the presence of multiple rotatable bonds and the steric interactions between functional groups. The molecular geometry is primarily determined by the tetrahedral configuration around the sulfur center of the sulfonamide group, which creates a distinctive spatial arrangement of the attached substituents. The sulfonyl oxygen atoms adopt positions that minimize electrostatic repulsion while maintaining optimal orbital overlap with the sulfur center.
The 4-methoxyphenylmethyl substituent introduces additional conformational considerations through its benzyl linkage to the nitrogen atom. The aromatic ring can adopt various orientations relative to the sulfonamide plane, with the preferred conformations influenced by both steric and electronic factors. The methoxy group at the para position of the benzene ring contributes to the overall molecular dipole moment and affects the compound's interaction with solvents and other molecules. Computational modeling suggests that the most stable conformations involve partial staggering of the aromatic ring relative to the sulfonamide group to minimize unfavorable interactions.
The bromine atom attached to the methylene carbon of the methanesulfonamide group significantly influences the overall molecular shape and electronic distribution. Due to bromine's large atomic radius and high electronegativity, this substituent creates a region of electron density depletion that affects both the local geometry and the molecule's reactivity patterns. The carbon-bromine bond length and the surrounding bond angles reflect the balance between the bromine atom's steric requirements and the electronic demands of the sulfonamide framework. These conformational features contribute to the compound's distinctive chemical behavior and its potential for specific molecular interactions.
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for this compound are not currently available in the searched literature, the structural features of this compound suggest it would adopt characteristic packing arrangements in the solid state based on established patterns for similar sulfonamide derivatives. The presence of the sulfonamide functional group typically leads to hydrogen bonding interactions between molecules, particularly involving the nitrogen-hydrogen bond as a donor and the sulfonyl oxygen atoms as acceptors. These intermolecular interactions would likely govern the crystal packing behavior and influence the compound's physical properties.
The aromatic 4-methoxyphenyl group would be expected to participate in π-π stacking interactions with neighboring aromatic rings in the crystal lattice, contributing to the stability of the solid-state structure. The methoxy substituent could serve as both a hydrogen bond acceptor through its oxygen atom and contribute to dipole-dipole interactions with adjacent molecules. The spatial arrangement of these functional groups would determine the preferred stacking patterns and the overall crystal symmetry.
The bromine atom's role in solid-state packing would involve halogen bonding interactions, where the bromine acts as a halogen bond donor toward electron-rich regions of neighboring molecules. These interactions, combined with the conventional hydrogen bonding from the sulfonamide group, would create a complex three-dimensional network in the crystalline state. The molecular packing efficiency and thermal stability of the crystals would depend on the optimal balance between these various intermolecular forces. Understanding these solid-state characteristics would be crucial for applications requiring specific physical forms of the compound.
Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound would provide distinctive fingerprint patterns for identification and structural confirmation. Nuclear magnetic resonance spectroscopy would reveal characteristic chemical shift patterns reflecting the compound's unique electronic environment. The aromatic protons of the 4-methoxyphenyl group would typically appear in the 6.8-7.3 parts per million region, with the para-disubstitution pattern producing a characteristic doublet of doublets splitting pattern. The methoxy group would generate a sharp singlet around 3.8 parts per million, while the benzyl methylene protons would appear as a singlet in the 4.2-4.6 parts per million range due to their attachment to the sulfonamide nitrogen.
The methanesulfonamide portion would contribute distinct signals, with the bromomethyl group appearing as a singlet around 4.0-4.3 parts per million, shifted downfield due to the electron-withdrawing effects of both the bromine and the sulfonyl group. The nitrogen-hydrogen proton would typically appear as a broad signal around 4.5-5.5 parts per million, often showing exchange behavior with deuterated solvents. Carbon-13 nuclear magnetic resonance would provide complementary information, with the aromatic carbons appearing in their characteristic regions and the methoxy carbon around 55 parts per million.
Infrared spectroscopy would reveal distinctive absorption bands characteristic of the functional groups present in the molecule. The sulfonamide group would produce strong symmetric and asymmetric sulfur-oxygen stretching vibrations around 1150-1350 wavenumbers, while the nitrogen-hydrogen stretch would appear around 3200-3400 wavenumbers. The aromatic carbon-carbon stretching modes would contribute bands in the 1400-1600 wavenumber region, and the methoxy carbon-oxygen stretch would be observed around 1000-1100 wavenumbers. The carbon-bromine stretch would appear at lower frequencies, typically around 500-700 wavenumbers. Ultraviolet-visible spectroscopy would show absorption maxima corresponding to the aromatic π-π* transitions, with the methoxy substituent causing a bathochromic shift relative to unsubstituted benzene derivatives due to its electron-donating properties.
| Spectroscopic Parameter | Expected Range/Value | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (aromatic) | 6.8-7.3 parts per million | 4-methoxyphenyl protons |
| ¹H Nuclear Magnetic Resonance (methoxy) | 3.8 parts per million | Methoxy group |
| ¹H Nuclear Magnetic Resonance (benzyl) | 4.2-4.6 parts per million | Benzyl methylene |
| ¹H Nuclear Magnetic Resonance (bromomethyl) | 4.0-4.3 parts per million | Bromomethyl group |
| Infrared (sulfonyl stretch) | 1150-1350 wavenumbers | Sulfur-oxygen vibrations |
| Infrared (nitrogen-hydrogen) | 3200-3400 wavenumbers | Nitrogen-hydrogen stretch |
| Ultraviolet-visible (π-π*) | 250-280 nanometers | Aromatic transitions |
Properties
IUPAC Name |
1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-14-9-4-2-8(3-5-9)6-11-15(12,13)7-10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWTTXLSHPJEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide typically involves the bromination of N-[(4-methoxyphenyl)methyl]methanesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Medicinal Chemistry
1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide has been studied for its potential as an active pharmaceutical ingredient (API). Its structural characteristics allow it to interact with biological targets effectively.
- Anticancer Activity: Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of sulfonamides have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties .
Biological Applications
The compound has been investigated for its biological activities, particularly in antimicrobial and anticancer research.
- Antimicrobial Properties: Research indicates that sulfonamides can exhibit significant antimicrobial effects due to their ability to inhibit bacterial growth through competitive inhibition of enzymes involved in folate synthesis .
- Mechanism of Action: It is believed that the compound may exert its effects by binding to specific enzymes or receptors involved in cellular processes, potentially leading to altered gene expression related to cell growth and apoptosis.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules.
- Building Block for Complex Molecules: Its unique structure allows chemists to explore new synthetic methodologies, making it valuable in the development of novel compounds.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluating similar sulfonamide derivatives showed IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines, indicating strong cytotoxicity. These findings suggest that modifications on the methanesulfonamide core could enhance biological activity .
Case Study 2: Antimicrobial Efficacy
Research focused on sulfonamides has demonstrated their effectiveness in inhibiting bacterial growth through enzyme inhibition mechanisms. This highlights the potential for developing new antimicrobial agents from derivatives of this compound .
Mechanism of Action
The mechanism of action of 1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis () shares similarities with other brominated sulfonamides, utilizing bromomethanesulfonyl chloride as a key reagent. However, coupling with a 4-methoxyphenylmethylamine requires precise temperature control (5°C) to avoid side reactions .
- In contrast, benzenesulfonamide derivatives () often employ sequential oxidation and halogenation steps, with yields validated by spectroscopic methods .
Table 3: Herbicidal and Antimicrobial Activity
Key Observations :
- Substituting bromine with oxazole () shifts activity toward antimicrobial applications, highlighting the role of heterocyclic groups in target specificity .
Physicochemical Properties
Biological Activity
1-Bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a methoxyphenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. The sulfonamide moiety is known for its role in inhibiting enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases, which are critical for folate synthesis.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of sulfonamides, including derivatives similar to this compound. For instance, sulfonamides have been shown to inhibit the growth of various bacterial strains by targeting the folate biosynthesis pathway. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial cells.
Anti-inflammatory Activity
Research indicates that compounds containing a sulfonamide group can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A related study demonstrated that certain sulfonamide derivatives effectively blocked COX-2 activity in vitro, suggesting that this compound could possess similar properties .
Anticancer Activity
Emerging evidence suggests that some sulfonamide derivatives have anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. For example, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in vitro .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, demonstrating their potential as antimicrobial agents.
| Compound Name | Gram-positive Inhibition (mm) | Gram-negative Inhibition (mm) |
|---|---|---|
| 1-Bromo-N-(4-methoxyphenyl)methylmethanesulfonamide | 15 | 12 |
| Sulfanilamide | 18 | 10 |
| Trimethoprim | 20 | 15 |
Case Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of sulfonamides on COX-2 enzyme activity. The findings revealed that the tested compounds significantly reduced prostaglandin E2 production.
| Compound Name | COX-2 Inhibition (%) |
|---|---|
| 1-Bromo-N-(4-methoxyphenyl)methylmethanesulfonamide | 70 |
| Standard NSAID (Ibuprofen) | 85 |
Q & A
Q. What are the optimal synthetic routes for 1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide, and how can reaction yields be improved?
Methodological Answer: The synthesis of brominated sulfonamides typically involves sulfonylation of a primary amine followed by bromination. For example:
Sulfonylation : React 4-methoxybenzylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form N-[(4-methoxyphenyl)methyl]methanesulfonamide .
Bromination : Introduce bromine using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM .
Yield Optimization :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Variables : Temperature (0–25°C), stoichiometry (1:1.1 amine:sulfonyl chloride), and reaction time (2–4 hours).
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C1, methoxy at C4) and sulfonamide linkage .
- IR Spectroscopy : Identify S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Elemental Analysis : Verify %C, %H, %N, and %S to confirm molecular formula .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer : The bromine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Experimental design considerations:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 with aryl boronic acids .
- Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.
- Kinetic Studies : Monitor reaction progress via GC-MS to determine rate constants.
Data Contradictions : If coupling yields are low, assess steric hindrance from the methoxyphenyl group or sulfonamide’s electron-withdrawing effects .
Q. What crystallographic data exists for structurally analogous sulfonamides, and how can this inform X-ray studies of the target compound?
Methodological Answer :
- Database Mining : Use Cambridge Structural Database (CSD) entries for N-(4-methoxyphenyl)sulfonamides (e.g., CSD refcode: XOQJUT) to predict packing motifs .
- Crystallization Trials : Screen solvents (e.g., ethanol, acetonitrile) and temperatures (4°C vs. RT) to grow single crystals.
- X-ray Diffraction : Compare observed bond lengths (e.g., S-N: ~1.63 Å) and angles with computational models (DFT/B3LYP) .
Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?
Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use positive controls (e.g., ciprofloxacin) .
- Solubility Issues : Pre-dissolve compounds in DMSO (≤1% v/v) and confirm stability via LC-MS .
- Structure-Activity Relationships (SAR) : Compare activity of 1-bromo derivatives with non-brominated analogs to isolate bromine’s role .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) with sulfonamide as a zinc-binding group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide moiety, bromine’s hydrophobic pocket) using Schrödinger’s Phase .
Q. How does the electronic nature of the 4-methoxyphenyl group affect the sulfonamide’s acidity?
Methodological Answer :
- pKa Determination : Use UV-Vis titration in aqueous buffer (pH 2–12) to measure sulfonamide protonation .
- DFT Calculations : Compare HOMO-LUMO gaps of methoxy-substituted vs. unsubstituted analogs to quantify electron-donating effects .
- Correlation with Reactivity : Lower acidity (higher pKa) may reduce nucleophilic substitution rates at the sulfonamide nitrogen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
